3-(2-Oxo-2-thiomorpholin-4-ylethyl)-4-(3-phenylpropyl)piperazin-2-one
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Overview
Description
3-(2-Oxo-2-thiomorpholin-4-ylethyl)-4-(3-phenylpropyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a thiomorpholine and a phenylpropyl group. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-thiomorpholin-4-ylethyl)-4-(3-phenylpropyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and reacting it with a dihaloalkane.
Introduction of the Thiomorpholine Group: This could be achieved through nucleophilic substitution reactions.
Attachment of the Phenylpropyl Group: This step might involve Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the piperazine ring.
Substitution: Various substitution reactions could occur, especially at the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkyl halides, and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Oxo-2-thiomorpholin-4-ylethyl)-4-(3-phenylpropyl)piperazin-2-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine: A simpler analog with known pharmacological activity.
Thiomorpholine Derivatives: Compounds with similar sulfur-containing rings.
Other Piperazine Derivatives: Such as 1-(3-chlorophenyl)piperazine.
Uniqueness
3-(2-Oxo-2-thiomorpholin-4-ylethyl)-4-(3-phenylpropyl)piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-oxo-2-thiomorpholin-4-ylethyl)-4-(3-phenylpropyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c23-18(22-11-13-25-14-12-22)15-17-19(24)20-8-10-21(17)9-4-7-16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUBBVZEDLPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCSCC2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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